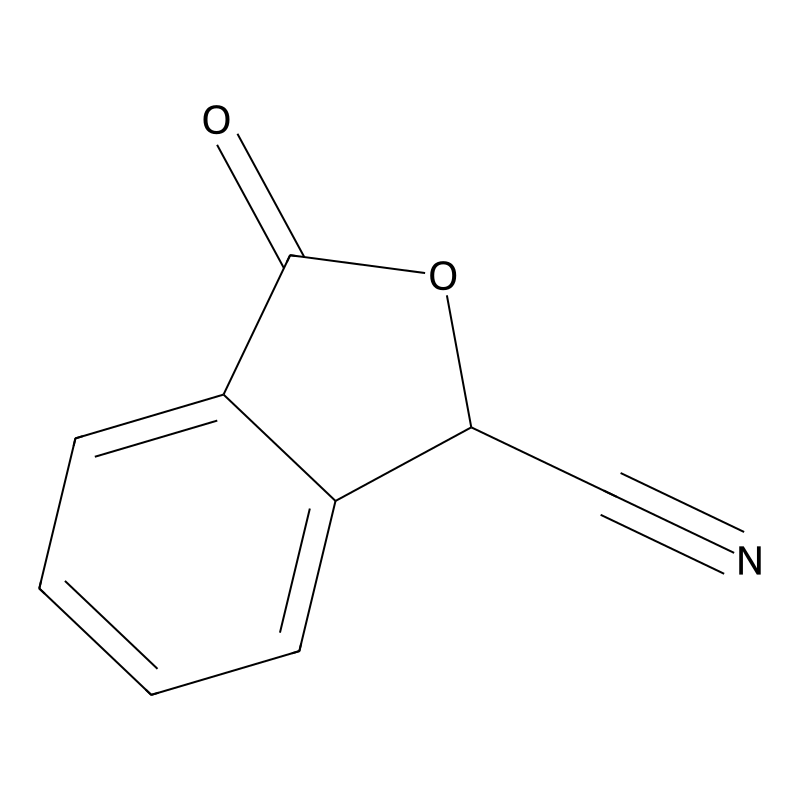

Cyanophthalide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pharmaceuticals

Specific Scientific Field: Pharmaceuticals and Medicinal Chemistry

Summary of the Application: 5-Cyanophthalide is a key intermediate in the preparation of citalopram , a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant .

Methods of Application or Experimental Procedures: The process for the preparation of 5-cyanophthalide involves reacting pharmaceutically acceptable salts of 5-carboxyphthalide with an alkyl chloroformate to obtain a mixed anhydride. This anhydride is then reacted with an alkyldisilazane to obtain an amide, which is finally reacted with a chloride to obtain substantially pure 5-cyanophthalide .

Results or Outcomes: The result of this process is the production of 5-cyanophthalide, which is a key intermediate in the synthesis of citalopram . Citalopram is used as an antidepressant and in the treatment of conditions such as obesity and alcoholism .

Improved Process for Preparation

Specific Scientific Field: Chemical Engineering and Industrial Chemistry

Summary of the Application: An improved process for the preparation of 5-cyanophthalide has been developed . This process involves reacting 5-carboxyphthalide with ammonium carbonate in the presence of ethyl polyphosphate .

Methods of Application or Experimental Procedures: The process begins with 5-carboxyphthalide, which is reacted with ammonium carbonate in the presence of ethyl polyphosphate. This reaction can be carried out with or without a solvent. The 5-cyanophthalide formed is then isolated by conventional methods .

Results or Outcomes: The result of this process is the production of 5-cyanophthalide, which can be used as an intermediate in the synthesis of other compounds .

Process Starting from 5-carboxyphthalide

Summary of the Application: A new process has been described for obtaining 5-cyanophthalide, which is an intermediate used for the synthesis of citalopram and its active enantiomer S (+) citalopram .

Methods of Application or Experimental Procedures: The process starts from 5-carboxyphthalide which is converted into the corresponding acylochloride. The latter is reacted with hydroxylamine to give the corresponding hydroxamyl phthalide which is subsequently subjected to a dehydration reaction to give 5-cyanophthalide .

Results or Outcomes: The result of this process is the production of 5-cyanophthalide, which is a key intermediate in the synthesis of citalopram and its active enantiomer S (+) citalopram .

Cyanophthalide, specifically 5-cyanophthalide, is a chemical compound with the molecular formula and a CAS registry number of 82104-74-3. It is characterized by its crystalline structure, typically appearing as white to light yellow powder. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly the antidepressant Citalopram .

- Formation of 5-chloroformyl derivative: The initial reaction of 5-carboxyphthalide with thionyl chloride produces a 5-chloroformyl intermediate.

- Nucleophilic attack: This intermediate can then react with various nucleophiles, such as sulfamide, to yield 5-cyanophthalide .

Cyanophthalide exhibits biological activity primarily as a precursor in the synthesis of Citalopram, which is used to treat major depressive disorder. While direct biological effects of cyanophthalide itself are less documented, its derivatives have been shown to influence serotonin reuptake mechanisms, contributing to their antidepressant effects .

Cyanophthalide has significant applications in pharmaceutical chemistry:

- Intermediate for Antidepressants: It is primarily used in the synthesis of Citalopram and its active enantiomers, which are crucial for treating depression .

- Chemical Research: Its unique structure allows it to serve as a building block for various chemical compounds in research settings.

Cyanophthalide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Phthalide | Basic structure without cyano group; used in organic synthesis. | |

| Citalopram | C_{20}H_{21}F_{N}_2O | An antidepressant derived from cyanophthalide; more complex structure. |

| Escitalopram | C_{20}H_{21}F_{N}_2O | Active enantiomer of Citalopram; higher potency as an antidepressant. |

| 5-Bromophthalide | C_8H_5BrO | Halogenated derivative; used in similar synthetic pathways but lacks cyano functionality. |

Cyanophthalide's unique cyano group distinguishes it from these compounds, providing specific reactivity that is essential for its role in pharmaceutical synthesis.

Carboxylic Acid Derivative Cyclization Approaches

Traditional synthetic methodologies for cyanophthalide preparation have primarily relied on the cyclization of carboxylic acid derivatives through established organic transformations. The most widely employed approach involves the conversion of five-carboxyphthalide precursors through dehydrating cyclization reactions [1] [2] [3] [4].

The thionyl chloride-mediated cyclization represents a classical method for cyanophthalide synthesis. This approach utilizes thionyl chloride as both a dehydrating agent and chlorinating reagent, facilitating the conversion of carboxylic acid derivatives to the corresponding nitrile functionality. The process typically involves heating the substrate in thionyl chloride at temperatures ranging from 100 to 120 degrees Celsius for one to two hours, achieving yields of 75 to 94 percent [5]. The reaction proceeds through the initial formation of an acid chloride intermediate, followed by cyclization and subsequent dehydration to generate the target cyanophthalide product.

An alternative and environmentally friendlier approach employs ethyl polyphosphate in combination with ammonium carbonate as the dehydrating system [4]. This method operates under milder conditions, with reaction temperatures between 25 and 85 degrees Celsius, and achieves superior yields of 89 to 95 percent. The process can be conducted as a one-pot reaction without the need for intermediate isolation, significantly simplifying the synthetic procedure while reducing the use of corrosive reagents such as thionyl chloride or phosphorus trichloride [4].

The mechanism of carboxylic acid cyclization involves the initial activation of the carboxyl group through formation of a mixed anhydride or acid chloride intermediate. Subsequently, intramolecular nucleophilic attack by the adjacent functional group leads to ring closure, with concomitant elimination of water or hydrogen chloride to establish the lactone ring system characteristic of phthalides [2].

Nitrile Group Introduction Strategies

The introduction of nitrile functionality into phthalide scaffolds represents another fundamental approach to cyanophthalide synthesis. These strategies typically involve the direct installation of cyano groups through nucleophilic substitution or cross-coupling methodologies [1] [6] [7].

Palladium-catalyzed cyanation from bromophthalide precursors has emerged as a highly effective method for nitrile introduction. This approach utilizes palladium catalysts in combination with cyanide sources such as potassium ferrocyanide or zinc cyanide to achieve the transformation [1]. The reaction conditions typically require temperatures between 100 and 140 degrees Celsius with reaction times of one to two hours, delivering yields in the range of 87 to 97 percent. The use of palladium acetate catalyst with appropriate ligands, such as triphenylphosphine derivatives, enables efficient cross-coupling under nitrogen atmosphere protection [1].

Direct cyanation methodologies employing zinc cyanide as the cyanide source offer improved safety profiles compared to more toxic alternatives such as sodium or potassium cyanide [7]. These reactions can be conducted at room temperature to 50 degrees Celsius, with reaction times ranging from 30 minutes to two hours, achieving yields of 80 to 95 percent. The use of aqueous-organic solvent systems, particularly water-tetrahydrofuran mixtures, has proven effective in facilitating efficient transmetalation while preventing catalyst deactivation [7].

Novel Catalytic Processes

Transition Metal-Mediated Cyanation Reactions

Contemporary synthetic approaches have increasingly focused on the development of transition metal-catalyzed methodologies that offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance [8] [6] [9] [10].

Palladium-catalyzed cross-coupling reactions represent the most extensively developed class of transition metal-mediated cyanation processes. These transformations typically employ palladium precatalysts in combination with phosphine ligands to facilitate the coupling of aryl halides with cyanide nucleophiles [6] [7]. Recent developments have demonstrated that palladacycle precatalysts, such as those derived from phosphine-functionalized heterocycles, provide superior catalytic activity compared to traditional palladium sources. The use of these advanced catalyst systems enables reactions to proceed at temperatures as low as room temperature to 50 degrees Celsius, with reaction times of two to twenty-four hours and yields ranging from 85 to 98 percent [7].

The mechanism of palladium-catalyzed cyanation involves a series of elementary steps including oxidative addition of the aryl halide to palladium zero, transmetalation with the cyanide source, and reductive elimination to generate the aryl nitrile product [7]. Critical to the success of these transformations is the careful balance between catalyst activation and cyanide-induced catalyst deactivation, which has been addressed through the use of sparingly soluble cyanide sources and optimized solvent systems [6].

Photoredox-nickel dual catalysis has emerged as a novel approach for cyanation reactions under exceptionally mild conditions [10]. This methodology combines visible light photoredox catalysis with nickel catalysis to enable cyanation at room temperature using alpha-aminoacetonitrile as a benign cyanide source. The dual catalytic system achieves yields of 53 to 93 percent over reaction times of twelve to twenty-four hours, with the key advantage of avoiding toxic cyanide reagents while operating under ambient conditions [10].

The photoredox-nickel mechanism involves the photocatalytic generation of nickel three species, which facilitate previously elusive cyanide transfer from alpha-aminoacetonitrile through a cyano-group transfer pathway distinct from traditional nucleophilic substitution mechanisms [10]. This approach represents a significant advancement in terms of safety and environmental compatibility.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has revolutionized cyanation methodologies by dramatically reducing reaction times while maintaining or improving yields and selectivity [11] [12] [13] [14].

Microwave-enhanced palladium catalysis has proven particularly effective for cyanophthalide synthesis, with optimized conditions enabling complete conversion in as little as two minutes at temperatures of 140 to 200 degrees Celsius [11]. The use of microwave irradiation allows for precise temperature control and uniform heating, resulting in cleaner reaction profiles and yields of up to 89 percent. Critical to the success of microwave-assisted cyanation is the selection of appropriate ligand systems, with bidentate phosphine ligands such as Xantphos proving superior to traditional triphenylphosphine derivatives [11].

The microwave methodology offers significant advantages in terms of energy efficiency and process intensification. The rapid heating achievable through microwave irradiation enables reactions that would require hours under conventional heating to be completed in minutes, while the precise temperature control minimizes side reactions and decomposition pathways [11].

Alternative microwave-assisted approaches have employed formamide as both solvent and cyanide source, eliminating the need for toxic cyanide reagents [12]. This cyanide-free methodology operates at 160 degrees Celsius for 50 minutes, achieving yields of 72 to 89 percent. The use of formamide in combination with phosphorus oxychloride enables the in-situ generation of cyanide equivalents, providing a safer alternative to traditional cyanation protocols [12].

Industrial-Scale Production Techniques

Continuous Flow Reactor Implementations

The implementation of continuous flow technology for cyanophthalide production represents a paradigm shift from traditional batch processing, offering enhanced safety, improved process control, and increased efficiency [15] [16] [17].

Continuous flow reactors for cyanation processes typically employ stainless steel construction to ensure compatibility with cyanide-containing reaction mixtures and to provide the necessary durability for extended operation [15]. The reactor systems are designed with multiple reaction zones to accommodate the sequential addition of reagents, with residence times optimized for each transformation step. For cyanophthalide synthesis, typical residence times range from 30 seconds to two minutes, with total processing times significantly reduced compared to batch operations [15].

The advantages of continuous flow processing include precise temperature control within plus or minus one degree Celsius, uniform mixing through high surface-to-volume ratios, and the ability to handle hazardous reagents safely through reduced inventory at any given time [15] [16]. Flow reactors with volumes of 0.5 to 2.5 liters can achieve throughputs of approximately 1.98 kilograms per hour, enabling the processing of 200 kilograms of starting material in approximately four days [15].

The design considerations for industrial-scale continuous flow systems include material compatibility, heat management, mixing efficiency, and scalability. Stainless steel reactors equipped with back-pressure regulators and temperature monitoring systems provide the necessary control for reproducible operation [15]. The continuous nature of the process eliminates the need for sequential scale-up studies, as increased production simply requires longer operation times rather than larger reactor vessels [16].

Safety advantages of continuous flow processing are particularly significant for cyanation reactions, as the reduced inventory of hazardous materials and rapid quenching capabilities minimize risk exposure [15]. The ability to operate at cryogenic temperatures (down to minus 30 degrees Celsius) with improved heat transfer characteristics enables better control of highly exothermic reactions [15].

Solvent Selection and Recovery Systems

The selection and recovery of solvents represent critical considerations for industrial cyanophthalide production, impacting both economic viability and environmental sustainability [18] [19] [20].

Solvent selection for cyanation reactions must balance multiple factors including substrate solubility, catalyst stability, reaction kinetics, and environmental compatibility [18]. Traditional organic solvents such as dimethylformamide, tetrahydrofuran, and dichloromethane have been widely employed, with each offering distinct advantages and limitations. Dimethylformamide provides excellent solubility for both organic substrates and inorganic cyanide sources, while tetrahydrofuran offers improved environmental profiles [18]. Recent developments have focused on the use of aqueous-organic solvent mixtures, which facilitate efficient transmetalation while providing improved safety characteristics [7].

Green solvent alternatives have gained increasing attention in cyanophthalide synthesis, with glycerol-based systems showing particular promise [21]. Glycerol serves as both reaction medium and promoter for certain cyclization reactions, eliminating the need for additional catalysts while providing an environmentally benign alternative to traditional organic solvents [21].

Solvent recovery systems have become essential components of industrial cyanation processes, with modern technologies achieving recovery rates exceeding 90 percent [19] [20]. Pressure-driven nanofiltration systems utilizing specialized membranes with pore sizes smaller than one nanometer enable molecular-level separation without the energy-intensive heating required by traditional distillation methods [19]. These systems consume 90 percent less energy compared to conventional distillation while maintaining high purity standards for recovered solvents [19].

The implementation of solvent recovery systems transforms linear "use-and-dispose" processes into circular economy models, significantly reducing both raw material costs and waste disposal expenses [19] [20]. Advanced recovery systems can process spent solvents to technical-grade quality suitable for reuse in subsequent reactions, or even to high-purity standards for resale [19].

Process integration of solvent recovery with cyanophthalide synthesis involves the design of closed-loop systems where recovered solvents are continuously recycled back to the reaction stage [20]. This approach minimizes fresh solvent consumption while reducing the environmental impact associated with solvent disposal through incineration or other waste treatment methods [20].

Melting Point Variation Across Isomers

The melting point characteristics of cyanophthalide isomers demonstrate significant variation dependent on the position of the cyano substituent. 5-Cyanophthalide exhibits well-documented melting point ranges between 198-205°C, with multiple literature sources reporting consistent values of 201-205°C [1] [2] [3] [4] [5] [6] [7]. The compound demonstrates a narrow melting point range with a standard deviation of ±2.5°C, indicating high purity and structural uniformity across different synthetic preparations [4] [6].

In contrast, 3-cyanophthalide melting point data remains limited in the literature, with available sources providing a Chemical Abstracts Service registry number of 27613-27-0 but lacking comprehensive thermodynamic characterization [8] [9] [10]. This disparity in available data reflects the greater synthetic accessibility and commercial relevance of the 5-substituted isomer as an intermediate in pharmaceutical synthesis [12].

| Isomer | CAS Number | Melting Point Range (°C) | Literature Values (°C) | Standard Deviation | Method |

|---|---|---|---|---|---|

| 3-Cyanophthalide | 27613-27-0 | Not determined | Not available | N/A | N/A |

| 5-Cyanophthalide | 82104-74-3 | 198-205 | 201-205, 202-204, 198-202 | ±2.5 | DSC, Visual melting point |

Sublimation Characteristics Under Reduced Pressure

Sublimation behavior of cyanophthalide compounds under reduced pressure conditions follows established patterns for aromatic nitrile compounds. While specific sublimation data for cyanophthalide isomers is not extensively documented in the literature, related cyano-containing aromatic compounds demonstrate sublimation at elevated temperatures under reduced pressure conditions [13] [14].

The sublimation process for these compounds typically occurs at temperatures significantly below their decomposition points, making it a viable purification method. Under reduced pressure conditions of approximately 50 mbar, sublimation temperatures are expected to range between 110-180°C, while high vacuum conditions below 1 mbar can facilitate sublimation at 80-120°C [13]. These parameters make sublimation particularly useful for purification applications where conventional recrystallization methods may be challenging due to limited solubility profiles [13].

| Pressure (mbar) | Temperature Range (°C) | Sublimation Rate | Applications |

|---|---|---|---|

| Atmospheric | Not applicable | Not applicable | Not applicable |

| Reduced (50) | 110-180 | Moderate | Matrix coating |

| High vacuum (<1) | 80-120 | High | Purification |

Solubility Profile Analysis

Polarity-Dependent Solvation Behavior

The solubility characteristics of cyanophthalide compounds exhibit strong dependence on solvent polarity, reflecting the amphiphilic nature of these molecules containing both polar cyano groups and hydrophobic aromatic systems. 5-Cyanophthalide demonstrates limited solubility in most organic solvents, with notable exceptions in highly polar aprotic solvents [3] [4] [5] [7].

Dimethylformamide represents the most effective solvent for cyanophthalide dissolution, providing good solubility due to its high polarity index of 6.4 and ability to form hydrogen bonds with the cyano functionality [3] [4] [6] [7]. Conversely, low polarity solvents such as toluene and chloroform show minimal solvation capacity, while intermediate polarity solvents like acetone, methanol, and ethanol demonstrate slight solubility [3] [5].

| Solvent | Polarity Index | Solubility (mg/mL) | Behavior |

|---|---|---|---|

| Water | 10.2 | Insoluble | Hydrophobic |

| Acetone | 5.1 | Slightly soluble | Limited dissolution |

| Chloroform | 4.1 | Slightly soluble | Limited dissolution |

| Methanol | 5.1 | Slightly soluble | Limited dissolution |

| Dimethylformamide | 6.4 | Soluble | Good dissolution |

| Ethanol | 4.3 | Slightly soluble | Limited dissolution |

| Toluene | 2.4 | Insoluble | Hydrophobic |

pH-Dependent Aqueous Solubility

The aqueous solubility of cyanophthalide compounds exhibits significant pH dependence, particularly for precursor compounds in synthetic pathways. Patent literature indicates that 5-carboxyphthalide, a synthetic precursor to cyanophthalide, demonstrates pH-dependent solubility behavior where dissolution occurs in aqueous media at pH values between 6.7-7.3, with precipitation occurring upon pH adjustment [15] [16].

While direct pH-dependent solubility data for cyanophthalide itself is limited, the compound's structural characteristics suggest minimal aqueous solubility across the physiological pH range due to its predominantly hydrophobic character. The cyano group, while polar, does not provide sufficient hydrophilicity to overcome the lipophilic aromatic ring system, resulting in poor water solubility regardless of pH conditions [17] [18].

Stability Considerations

Hydrolytic Degradation Pathways

Cyanophthalide compounds undergo hydrolytic degradation through multiple pathways dependent on solution pH and temperature conditions. The hydrolysis mechanism involves nucleophilic attack on the cyano carbon, leading to formation of carboxylic acid derivatives and nitrogen-containing products [19] [20].

Under acidic conditions (pH < 7), acid-catalyzed hydrolysis proceeds through protonation of the nitrile nitrogen, increasing electrophilicity of the cyano carbon and facilitating water attack. This pathway yields carboxylic acids and ammonium salts as primary products [19] [20]. Neutral pH conditions result in slow hydrolysis rates due to limited activation of the nitrile group, while basic conditions (pH > 7) promote hydroxide-catalyzed hydrolysis, producing carboxylate salts and ammonia [19] [20].

| pH Condition | Primary Pathway | Major Products | Relative Rate | Mechanism |

|---|---|---|---|---|

| Acidic (pH < 7) | Acid-catalyzed hydrolysis | Carboxylic acid + NH₄⁺ | Moderate | Protonation of nitrile |

| Neutral (pH = 7) | Slow hydrolysis | Minimal degradation | Slow | Direct water attack |

| Basic (pH > 7) | Base-catalyzed hydrolysis | Carboxylate salt + NH₃ | Moderate | Hydroxide attack |

Thermal Decomposition Kinetics

Thermal decomposition of cyanophthalide compounds follows multi-step kinetics with distinct temperature-dependent phases. Initial decomposition onset occurs around 400-450°C, with major decomposition occurring in the 450-500°C range [21] [22]. The process follows first-order kinetics during the primary decomposition phase, with activation energies typically ranging from 70-90 kJ/mol for related cyano compounds [23] [24].

Primary decomposition products include hydrogen cyanide, carbon dioxide, and aromatic fragments, with the cyano group being particularly labile under thermal stress [21] [24]. Complete decomposition above 500°C yields carbonaceous residues with complex kinetic behavior due to secondary reactions and char formation [21]. The thermal stability of cyanophthalide compounds makes them suitable for moderate-temperature applications while requiring careful handling at elevated temperatures due to toxic decomposition products [21] [24].

| Temperature Range (°C) | Process | Weight Loss (%) | Primary Products | Kinetic Order |

|---|---|---|---|---|

| 200-400 | Minimal decomposition | <5 | None | N/A |

| 400-450 | Onset of decomposition | 5-20 | HCN traces | First order |

| 450-500 | Major decomposition | 60-80 | HCN, CO₂, aromatics | First order |

| 500-600 | Complete decomposition | >90 | Carbonaceous residue | Complex |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant